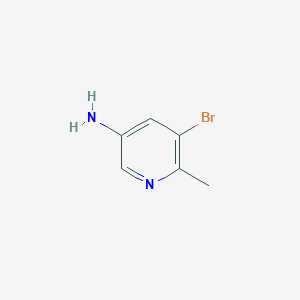

5-Amino-3-bromo-2-methylpyridine

説明

Overview of Pyridine (B92270) Derivatives in Pharmaceutical and Agrochemical Domains

The pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds, spanning both the pharmaceutical and agrochemical sectors. nih.govresearchgate.net In medicine, pyridine-based drugs have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. mdpi.comnih.gov A recent analysis revealed that between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number targeting cancer and central nervous system disorders. nih.gov Prominent examples of pyridine-containing pharmaceuticals include Imatinib, a kinase inhibitor for cancer treatment, and Amlodipine, a calcium channel blocker for hypertension. nih.gov

In the agrochemical industry, pyridine derivatives are integral to the development of modern pesticides and herbicides. chemimpex.com Their specific chemical structures allow for targeted interaction with biological pathways in pests and weeds, leading to effective crop protection and improved agricultural yields. chemimpex.comchemimpex.com The versatility of the pyridine ring allows chemists to fine-tune the properties of these agrochemicals for optimal efficacy and environmental profile.

Positional Isomerism in Brominated Aminomethylpyridines and Research Focus

The functionality and utility of substituted pyridines are highly dependent on the specific arrangement of substituent groups around the ring, a concept known as positional isomerism. In the case of brominated aminomethylpyridines, the relative positions of the amino (-NH2), bromo (-Br), and methyl (-CH3) groups create distinct isomers, each with unique chemical properties and reactivity.

For instance, changing the positions of these functional groups leads to different isomers such as 2-Amino-5-bromo-3-methylpyridine (B22881), 2-Amino-3-bromo-5-methylpyridine, and the subject of this article, 5-Amino-3-bromo-2-methylpyridine. sigmaaldrich.comsigmaaldrich.comscbt.com This isomerism is critical because the electronic and steric environment of each functional group is altered, which in turn dictates how the molecule will participate in subsequent chemical reactions. Research focus often hones in on a specific isomer that provides the optimal starting point for synthesizing a desired target molecule with specific biological or material properties.

Table 1: Comparison of Brominated Aminomethylpyridine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 186593-43-1 | C₆H₇BrN₂ | 187.04 | Not available |

| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | C₆H₇BrN₂ | 187.04 | 88-95 |

| 2-Amino-3-bromo-5-methylpyridine | 17282-00-7 | C₆H₇BrN₂ | 187.04 | 73-76 |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comscbt.comchemicalbook.comchemicalbook.com

Rationale for Investigating this compound

The scientific interest in this compound stems primarily from its role as a versatile chemical intermediate. chemimpex.comgoogle.com Its specific arrangement of functional groups makes it a valuable building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries. chemimpex.com The presence of the amino and bromo groups allows for a variety of subsequent chemical modifications. For example, the amino group can be transformed into other functionalities, while the bromine atom is well-suited for participation in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. mdpi.com This allows for the construction of a diverse library of novel compounds for biological screening.

A key synthetic route to this compound starts from 5-Bromo-6-methyl-pyridine-3-carboxylic acid. chemicalbook.com The process involves conversion to an amine via reactions with reagents like diphenylphosphorylazide followed by treatment with acid. chemicalbook.com This specific isomer is utilized in research to explore new enzyme interactions, metabolic pathways, and to serve as a reagent in analytical chemistry. chemimpex.com The investigation of this compound is therefore driven by its potential to unlock efficient synthetic pathways to innovative products in medicinal and agricultural chemistry. chemimpex.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-2-methylpyridin-3-amine (B1289001) |

| CAS Number | 186593-43-1 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Solid |

Data compiled from chemical databases. scbt.comchemicalbook.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLYIVDXZGQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594049 | |

| Record name | 5-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-43-1 | |

| Record name | 5-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 3 Bromo 2 Methylpyridine

Established Synthetic Pathways to the Pyridine (B92270) Core with Targeted Functionalization

Synthesis from Functionalized Pyridine Carboxylic Acid Precursors

A documented route to 5-Amino-3-bromo-2-methylpyridine involves the use of a functionalized pyridine carboxylic acid. One such precursor is 5-Bromo-6-methylnicotinic acid. chemicalbook.com The synthesis proceeds through a multi-step process:

Step 1: Curtius Rearrangement: The carboxylic acid is first converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement to form an isocyanate. This is typically achieved by reacting the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine (B128534) and in a suitable solvent like tert-butanol (B103910) and N,N-dimethylformamide. The reaction mixture is heated to facilitate the rearrangement. chemicalbook.com

Step 2: Hydrolysis: The resulting isocyanate is then hydrolyzed to the desired amine. This is often accomplished by treatment with an acid, such as hydrogen chloride in dioxane, to yield this compound. chemicalbook.com

| Reactant | Reagents | Solvent | Temperature | Product |

| 5-Bromo-6-methylnicotinic acid | 1. Diphenylphosphoryl azide, Triethylamine 2. Hydrogen chloride | 1. N,N-dimethylformamide, tert-butyl alcohol 2. Dichloromethane, 1,4-dioxane (B91453) | 1. 100 °C 2. 20 °C | This compound |

Synthetic Routes Involving Substituted Pyridines

Another common approach starts with appropriately substituted pyridine derivatives. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be synthesized from 2-methyl-3-nitro-5-bromopyridine. This method involves the reduction of the nitro group to an amine. chemicalbook.com

Reduction of a Nitro Group: The reduction can be effectively carried out using iron powder and ammonium (B1175870) chloride in a mixture of methanol (B129727) and water. The reaction is heated to reflux to drive the conversion. chemicalbook.com This method provides a high yield of the final product.

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 2-methyl-3-nitro-5-bromopyridine | Iron, Ammonium chloride | Methanol, Water | 80 °C | 5-bromo-2-methylpyridin-3-amine | 95% |

Strategic Introduction and Interconversion of Functional Groups on the Pyridine Ring

Amination Strategies for Pyridine Nuclei

Direct amination of a pyridine ring is a challenging process. Therefore, indirect methods are often employed. One common strategy involves the reduction of a nitro group, as detailed in section 2.1.2. Another approach is the Hofmann or Curtius rearrangement of a carboxamide or acyl azide, respectively, which can be formed from a corresponding carboxylic acid. chemicalbook.com

Bromination Methodologies for Pyridine Systems

The introduction of a bromine atom onto the pyridine ring can be achieved through electrophilic bromination. The position of bromination is directed by the existing substituents on the ring. For example, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid primarily yields 2-amino-5-bromopyridine (B118841). orgsyn.org The reaction temperature is initially kept low and then allowed to rise to control the reaction and prevent the premature precipitation of the product hydrobromide. orgsyn.org

| Starting Material | Reagent | Solvent | Product |

| 2-Aminopyridine | Bromine | Acetic Acid | 2-Amino-5-bromopyridine |

Similarly, 2-amino-5-picoline can be brominated using bromine in acetic acid to produce 2-amino-3-bromo-5-methylpyridine.

Diazotization Reactions in Pyridine Synthesis

Diazotization reactions are a versatile tool in pyridine chemistry, often used to replace an amino group with other functionalities, including a bromo group. This is typically achieved through a Sandmeyer-type reaction.

The process involves treating an aminopyridine with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrobromic acid, to form a diazonium salt. google.com This unstable intermediate is then decomposed in the presence of a copper(I) bromide catalyst to introduce the bromine atom. google.com It is crucial to maintain low temperatures (typically below 5 °C) during the diazotization step to ensure the stability of the diazonium salt and prevent unwanted side reactions. nih.gov

A specific example is the synthesis of 5-bromo-2-methylpyridine (B113479) from 5-amino-2-methylpyridine. The amine is first treated with hydrobromic acid, followed by the addition of bromine and then a solution of sodium nitrite at low temperatures. google.com

| Starting Material | Reagents | Condition | Product |

| 5-Amino-2-methylpyridine | 1. Hydrobromic acid, Bromine 2. Sodium nitrite | 0 to -10 °C | 5-Bromo-2-methylpyridine |

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound is crucial for its application in pharmaceutical and chemical research. Optimization of reaction conditions focuses on maximizing yield, minimizing byproducts, and ensuring the scalability and cost-effectiveness of the process. Research has explored various synthetic routes, with optimization efforts centered on the choice of reagents, catalysts, solvents, and temperature control.

A primary challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity. Direct bromination of aminomethylpyridine precursors can often lead to a mixture of isomers, complicating purification and reducing the yield of the target compound. For instance, the bromination of 2-amino-5-picoline with bromine in acetic acid is a known method for producing a bromo-substituted aminopyridine. However, controlling the position of bromination is key.

One significant area of optimization involves the selection of the brominating agent and the reaction conditions to enhance selectivity. Studies on analogous compounds, such as the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine, have shown that using N-Bromosuccinimide (NBS) as the brominating agent can be highly effective. In one optimized process, the use of NBS in acetone (B3395972) at a controlled temperature of 10°C led to a substantial increase in yield to 95%. researchgate.net This improvement is attributed to the milder nature of NBS compared to liquid bromine, which helps to suppress the formation of di-brominated byproducts. researchgate.netijssst.info This strategy of carefully selecting the brominating agent and maintaining low temperatures is a key principle for improving process efficiency.

For the specific synthesis of this compound, a multi-step pathway starting from 5-bromo-6-methylnicotinic acid has been documented. chemicalbook.com This method utilizes a Curtius rearrangement, a powerful transformation for converting carboxylic acids into primary amines. The process involves treating the carboxylic acid with diphenyl phosphoryl azide (DPPA) and triethylamine in a mixed solvent system of tert-butanol and N,N-dimethyl-formamide at 100°C. chemicalbook.com The resulting carbamate (B1207046) intermediate is then deprotected using 4N hydrogen chloride in dioxane at room temperature to yield the final product. chemicalbook.com While this route is longer, it offers excellent control over the isomer that is formed, which is a crucial aspect of process efficiency when a specific substitution pattern is required.

The table below summarizes the reaction conditions for a key step in this multi-step synthesis.

| Step | Starting Material | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 1 (Rearrangement) | 5-Bromo-6-methylnicotinic acid | Diphenyl phosphoryl azide, Triethylamine | tert-butanol, N,N-dimethyl-formamide | 100 °C | 2 h |

| 2 (Deprotection) | tert-butyl (5-bromo-6-methylpyridin-3-yl)carbamate | 4N Hydrogen Chloride | Dichloromethane, 1,4-dioxane | 20 °C | 2 h |

Further enhancements in process efficiency often involve optimizing the subsequent reactions that use this compound as a starting material. For example, in Suzuki cross-coupling reactions, the amine group of the compound can interfere with the palladium catalyst. To circumvent this, the amino group is often protected as an acetamide (B32628). The synthesis of this intermediate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been optimized by reacting this compound with acetic anhydride (B1165640) in acetonitrile (B52724) at 60°C, catalyzed by a few drops of sulfuric acid. mdpi.com This protection strategy improves the efficiency and yield of the subsequent coupling reaction. mdpi.com

The parameters for this optimized protection step are detailed in the table below.

| Starting Material | Reagents | Solvent | Catalyst | Temperature | Time |

|---|---|---|---|---|---|

| This compound | Acetic anhydride | Acetonitrile | 96% H₂SO₄ (catalytic) | 60 °C | 0.5 h |

Chemical Reactivity and Derivatization Strategies of 5 Amino 3 Bromo 2 Methylpyridine

Reactions Involving the Amino Group (Position 5)

The amino group in 5-Amino-3-bromo-2-methylpyridine serves as a versatile handle for derivatization, primarily acting as a nucleophile. This reactivity allows for acylation, participation in cyclization reactions to form fused heterocycles, and conversion into a diazonium salt for subsequent substitution reactions.

Acylation Reactions and Amide Formation

The amino group of this compound readily undergoes acylation to form the corresponding amide. This transformation is not only a common method for synthesizing amide derivatives but also serves as a strategy to modulate the electronic properties of the pyridine (B92270) ring or to protect the amino group during subsequent reactions. nih.gov

A typical acylation involves reacting the parent amine with an acylating agent such as an acid anhydride (B1165640). For instance, the reaction with acetic anhydride in the presence of a catalytic amount of sulfuric acid efficiently yields N-[5-bromo-2-methylpyridin-3-yl]acetamide. byjus.commdpi.com This particular amide has been utilized as a key intermediate for subsequent cross-coupling reactions. nih.govresearchgate.net The protection of the amino group as an acetamide (B32628) can influence the reactivity and solubility of the molecule, facilitating further synthetic manipulations. nih.gov

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | Acetic anhydride, Sulfuric acid (cat.) | Acetonitrile (B52724) | 60 °C, 0.5 h | N-[5-bromo-2-methylpyridin-3-yl]acetamide | 85% | byjus.com, mdpi.com |

Heterocycle Formation through Amino Group Cyclization

The amino group, in conjunction with an adjacent nitrogen atom within the pyridine ring, provides a reactive center for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest in medicinal chemistry. The synthesis typically involves the reaction of an aminopyridine with an α-halocarbonyl compound.

For a structurally similar compound, 2-amino-5-bromo-3-methylpyridine (B22881), it has been noted as a precursor for the synthesis of ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. sigmaaldrich.com Another relevant example is the reaction of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in the presence of a base like sodium bicarbonate. nih.gov This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the α-bromoketone, followed by an intramolecular cyclization involving the ring nitrogen to form the fused imidazole (B134444) ring. This strategy highlights the potential of the amino group in this compound to participate in annulation reactions to build more complex, polycyclic molecules.

Diazotization-Mediated Transformations

The conversion of the primary aromatic amino group into a diazonium salt is a cornerstone of synthetic organic chemistry, opening pathways for its replacement with a wide array of other functional groups. This two-step process, which often proceeds via the Sandmeyer reaction, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt, followed by reaction with a nucleophile, often in the presence of a copper(I) salt catalyst. byjus.comwikipedia.orgmasterorganicchemistry.com

While specific examples for this compound are not extensively detailed in the literature, the principles of the Sandmeyer reaction are broadly applicable to aromatic amines. nih.gov This method allows for the substitution of the amino group with halides (Cl, Br), cyano groups, and other functionalities. masterorganicchemistry.comnih.gov The reaction proceeds through a free radical mechanism initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This transformation would convert this compound into a 3,5-dihalogenated-2-methylpyridine derivative, a valuable intermediate for further functionalization.

Reactions at the Bromo Group (Position 3)

The bromine atom at the C3 position is a key site for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The bromo substituent on the this compound ring is well-suited to participate in these transformations, particularly the Suzuki-Miyaura coupling.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming aryl-pyridine bonds by reacting the bromo-substituted pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully applied to this compound, both in its free amine form and as its N-acetylated derivative, to produce a range of biaryl compounds. nih.govresearchgate.net

The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com The choice of solvent is often a mixture of an organic solvent like 1,4-dioxane (B91453) and water, with the reaction being conducted at elevated temperatures (e.g., 85–95 °C). nih.govmdpi.com A study demonstrated that both electron-donating and electron-withdrawing substituents on the arylboronic acid were well-tolerated, leading to the desired products in moderate to good yields. nih.gov This tolerance for a wide range of functional groups makes the Suzuki coupling a robust strategy for synthesizing libraries of pyridine derivatives. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water | 85–95 °C, >15 h | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov, mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85–95 °C | N-[5-Aryl-2-methylpyridin-3-yl]acetamide derivatives | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

While Suzuki coupling is a well-documented method for the derivatization of this compound, other transition metal-catalyzed reactions offer alternative pathways for the formation of carbon-carbon bonds. These include the Heck, Stille, and Negishi reactions, which are powerful tools in organic synthesis. wikipedia.orgwikipedia.orgwikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgyoutube.com For 3-bromopyridine (B30812) derivatives, this reaction allows for the introduction of vinyl groups, which can be further functionalized. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated pyridine. libretexts.org

The Stille reaction utilizes a palladium catalyst to couple the bromopyridine with an organotin reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org The organostannane can be an aryl, alkenyl, or allyl derivative, providing a versatile route to various substituted pyridines. youtube.com

The Negishi coupling employs a palladium or nickel catalyst to react the bromopyridine with an organozinc compound. wikipedia.org This method is particularly useful for creating C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds and has been applied to the synthesis of complex molecules, including biaryls. wikipedia.orgorgsyn.org The reactivity of the organozinc reagent can be tuned to achieve selective coupling.

While specific examples for this compound in Heck, Stille, and Negishi couplings are not extensively reported in the literature, the known reactivity of other bromopyridines suggests the feasibility of these transformations. orgsyn.orgnih.gov The presence of the amino and methyl groups on the pyridine ring would influence the electronic properties and steric hindrance, potentially requiring optimization of reaction conditions such as the choice of catalyst, ligand, and base.

Table 1: Overview of Other Transition Metal-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

| Heck Reaction | Alkene | Palladium | Forms C-C double bonds; good for vinylation. wikipedia.orgyoutube.com |

| Stille Reaction | Organotin Reagent | Palladium | Tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org |

| Negishi Reaction | Organozinc Reagent | Palladium or Nickel | Forms C-C bonds with various hybridizations. wikipedia.org |

Nucleophilic Aromatic Substitution at the Bromine Site

Direct nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon of this compound is a challenging transformation. SNAr reactions on aryl halides are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the amino group at position 5 and the methyl group at position 2 are both electron-donating, which deactivates the ring towards nucleophilic attack.

Studies on related compounds, such as 3-bromo-4-nitropyridine, show that nucleophilic substitution with amines can occur, but the presence of the strongly activating nitro group is crucial. clockss.org For less activated systems, direct displacement of the bromine by common nucleophiles like amines or alkoxides is not typically observed. Instead, alternative strategies are often employed. For instance, the conversion of the amino group into a diazonium salt, followed by a Sandmeyer-type reaction, can be used to introduce other functionalities. An example is the synthesis of 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine (B118841), where the amino group is diazotized and then replaced by bromine. heteroletters.org Similarly, 2-amino-5-bromo-3-methylpyridine can be a precursor to 5-bromo-2-chloro-3-methylpyridine, likely through a similar diazotization-substitution sequence. sigmaaldrich.comottokemi.com

Reactivity of the Methyl Group (Position 2)

The methyl group at the C2 position of the pyridine ring exhibits reactivity characteristic of 2-picoline derivatives. This reactivity stems from the ability of the adjacent nitrogen atom to stabilize negative charge on the methyl carbon.

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. The resulting pyridine-2-carboxylic acid is a valuable synthetic intermediate.

Halogenation: Radical halogenation of the methyl group is possible, leading to the formation of halomethylpyridines. These compounds are versatile building blocks for further derivatization.

Condensation Reactions: The protons of the methyl group are sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion. This anion can then participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form new carbon-carbon bonds. wikipedia.org For example, reaction with acetaldehyde (B116499) can yield a propenylpyridine derivative. wikipedia.org

Development of Novel Pyridine-Based Derivatives through Multi-Step Syntheses

This compound serves as a valuable starting material for the synthesis of more complex and novel pyridine-based derivatives through multi-step synthetic sequences. A notable example involves the initial protection of the amino group, followed by a cross-coupling reaction.

In a study, this compound was first converted to N-[5-bromo-2-methylpyridin-3-yl]acetamide by reaction with acetic anhydride. mdpi.com This acylation step serves two purposes: it protects the amino group and modulates the electronic properties of the ring for the subsequent coupling reaction. The resulting acetamide was then subjected to Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst to afford a series of novel N-[5-aryl-2-methylpyridin-3-yl]acetamides in good yields. mdpi.com The amide could then potentially be hydrolyzed to reveal the free amino group in the final derivatives.

Table 2: Multi-Step Synthesis of Aryl-Substituted Pyridine Derivatives mdpi.com

| Step | Reagents and Conditions | Intermediate/Product | Yield |

| Acylation | This compound, Acetic Anhydride, Acetonitrile, H₂SO₄ (cat.), 60 °C | N-[5-bromo-2-methylpyridin-3-yl]acetamide | 85% |

| Suzuki Coupling | N-[5-bromo-2-methylpyridin-3-yl]acetamide, Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/Water, 90 °C | N-[5-aryl-2-methylpyridin-3-yl]acetamide | Moderate to Good |

This two-step sequence demonstrates a robust strategy for introducing diverse aryl groups at the 5-position of the pyridine ring, starting from this compound. The resulting biaryl structures are of interest in medicinal chemistry and materials science. For example, coupling with (3-chloro-4-fluorophenyl)boronic acid yielded N-[5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide. mdpi.com

Another potential multi-step derivatization involves the reaction of 2-amino-5-bromo-3-methylpyridine to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines. sigmaaldrich.com This typically involves an initial reaction at the amino group and the ring nitrogen to construct the second ring.

Spectroscopic and Computational Characterization of 5 Amino 3 Bromo 2 Methylpyridine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Amino-3-bromo-2-methylpyridine, ¹H and ¹³C NMR would be instrumental in confirming the substitution pattern on the pyridine (B92270) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl group, the amino group, and the two aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electronic effects of the bromo, amino, and methyl substituents. The integration of these signals would correspond to the number of protons in each group (3H for the methyl, 2H for the amino, and 1H for each of the aromatic protons). Spin-spin coupling between adjacent protons would provide information on their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group. The chemical shifts of the ring carbons would be particularly informative about the electronic influence of the substituents. For example, the carbon atom bonded to the bromine (C3) would be expected to appear at a specific chemical shift, as would the carbons adjacent to the nitrogen atom and the amino group.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected signals would include N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ range), and the C-Br stretching vibration at a lower wavenumber.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also provide insights into the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-Br bond and the symmetric breathing modes of the pyridine ring would be expected to produce strong signals in the Raman spectrum. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For pyridine derivatives, this method is essential for verifying the successful synthesis and purity of the target molecules.

In the analysis of brominated pyridine compounds, mass spectrometry typically reveals a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two major peaks in the mass spectrum, M+ and M+2, that are separated by two mass units.

While direct mass spectrometry data for this compound is not extensively detailed in publicly available research, analysis of its isomers, such as 2-bromo-5-methylpyridin-3-amine, shows the expected molecular ion peaks. For instance, the mass spectrum of 2-bromo-5-methylpyridin-3-amine exhibits a molecular ion peak (M+H)⁺ at m/z = 188.9, which corresponds to the protonated molecule and confirms its molecular weight. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are related to the molecule's electronic structure, particularly the π-electron system.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate and interpret the UV-Vis spectra of pyridine derivatives. For instance, studies on related compounds like 2-acetylamino-5-bromo-6-methylpyridine (B57760) have involved both experimental recording and theoretical simulation of the UV-Vis spectrum to validate the findings. nih.gov Similarly, the UV-Vis absorption parameters for 3-Bromo-2-hydroxypyridine have been calculated using the TD-DFT method in various solvents, showing absorption maxima that correspond to π → π* and n → π* electronic transitions. mdpi.com These transitions are characteristic of heteroaromatic systems containing lone pairs and delocalized electrons. The calculated absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) provide a detailed picture of the electronic behavior.

X-Ray Crystallography of Single Crystals

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for unambiguously determining the substitution pattern on the pyridine ring and understanding packing arrangements in the crystal lattice.

Table 1: Crystallographic Data for the Related Compound 3-Amino-5-bromo-2-iodopyridine nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₄BrIN₂ |

| Molecular Weight | 298.90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0983 (12) |

| b (Å) | 15.172 (4) |

| c (Å) | 12.038 (3) |

| β (°) | 90.152 (5) |

| Volume (ų) | 748.5 (3) |

| Z | 4 |

| Temperature (K) | 100 (2) |

Quantum Chemical and Computational Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of pyridine derivatives. These computational methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Geometrical Optimization and Conformational Analysis

DFT calculations are used to find the most stable (lowest energy) conformation of a molecule. This is achieved by optimizing the molecular geometry, which involves calculating bond lengths, bond angles, and dihedral angles. Studies on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) have utilized the B3LYP/6-31G(d,p) level of theory to perform geometry optimization. mdpi.com Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

For related molecules like 2-acetylamino-5-bromo-6-methylpyridine, conformational analysis has been carried out to identify the most stable spatial arrangement of the acetylamino group relative to the pyridine ring. nih.gov Such analyses are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity, kinetic stability, and optical properties. researchgate.net

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, FMO analysis was conducted using the B3LYP/6-31G(d,p) method to understand their electronic characteristics. mdpi.com In studies of similar compounds like 2-amino-5-bromo-4-methylpyridine, the HOMO is typically located over the heterocyclic ring and the amino group, while the LUMO is distributed across the ring system. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Pyridine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-Bromo-2-hydroxypyridine (gas phase) | DFT | -6.880 | -1.475 | 5.405 | mdpi.com |

| 2-Acetylthiophene | B3LYP/6-311++G(d,p) | - | - | 4.9664 | researchgate.net |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial tool for understanding the electronic charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions. In computational studies, the MEP is calculated to identify sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

The MEP analysis is fundamental in predicting how the molecule will interact with other species, guiding the understanding of its biological activity and reactivity in chemical reactions. mdpi.com The potential values at specific points on the surface can be quantified, as shown in the representative table below, which is based on typical values for similar heterocyclic amines.

Table 1: Representative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites

| Atomic Site | Potential (kJ/mol) | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen (N) | -125 | Electrophilic Attack |

| Amino Group Nitrogen (N) | -95 | Electrophilic Attack / H-Bonding |

| Amino Group Hydrogens (H) | +150 | Nucleophilic Attack / H-Bonding |

| Ring Carbon C4-H | +80 | Nucleophilic Attack |

Reactivity Indices and Fukui Functions

To quantify the chemical reactivity and selectivity of this compound, Density Functional Theory (DFT) is employed to calculate global and local reactivity descriptors. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tjnpr.org

Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

Hardness (η) and Softness (S): Hardness (η = (E_LUMO - E_HOMO)/2) measures resistance to charge transfer, while softness (S = 1/η) is its inverse. Soft molecules are generally more reactive. researchgate.net

Electronegativity (χ): Represents the molecule's ability to attract electrons (χ = -(E_HOMO + E_LUMO)/2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), indicating the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons (ω = μ²/2η). A high electrophilicity index points to a good electron acceptor. researchgate.nettjnpr.org

Table 2: Calculated Global Reactivity Descriptors for a Representative Pyridine Derivative

| Parameter | Symbol | Formula | Typical Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.5 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.0 eV |

| Hardness | η | ΔE / 2 | 2.5 eV |

| Softness | S | 1 / η | 0.4 eV⁻¹ |

| Electronegativity | χ | - (E_HOMO + E_LUMO) / 2 | 4.0 eV |

| Electrophilicity Index | ω | μ² / 2η | 3.2 eV |

Fukui Functions: While global descriptors describe the molecule as a whole, Fukui functions provide insight into local reactivity, identifying specific atomic sites prone to attack. The function is calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, the nitrogen atom of the pyridine ring and specific carbon atoms are expected to have high Fukui function values, pinpointing them as the primary centers of reaction.

Theoretical Vibrational Wavenumber Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying molecular functional groups. Theoretical calculations using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), can predict the vibrational frequencies of a molecule with high accuracy. researchgate.netresearchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. nist.gov

For this compound, key vibrational modes include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

N-H Bending: The scissoring mode of the amino group is typically observed around 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 3: Comparison of Theoretical and Experimental Vibrational Wavenumbers (cm⁻¹) for Key Modes in a Related Bromo-Methyl-Pyridine

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | 3490 |

| N-H Symmetric Stretch | 3370 | 3375 |

| Aromatic C-H Stretch | 3080 | 3082 |

| C=N Ring Stretch | 1595 | 1600 |

| N-H Bending | 1610 | 1615 |

| C-H (Methyl) Bend | 1450 | 1455 |

| C-Br Stretch | 620 | 625 |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT calculations, is widely used for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net

In this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating amino (-NH₂) and methyl (-CH₃) groups tend to increase the electron density on the pyridine ring, causing an upfield shift (lower ppm) for nearby protons and carbons. Conversely, the electronegative bromine atom and the ring nitrogen atom withdraw electron density, leading to a downfield shift (higher ppm) for adjacent nuclei. Theoretical predictions can help in assigning the signals in experimental spectra and confirming the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Methyl) | 2.45 | C2 (Methyl-bearing) | 155.0 |

| H4 (Ring) | 7.80 | C3 (Bromo-bearing) | 108.0 |

| H6 (Ring) | 7.10 | C4 | 140.0 |

| H (Amino) | 5.20 | C5 (Amino-bearing) | 148.0 |

| C6 | 120.0 | ||

| C (Methyl) | 22.5 |

Simulation of UV-Visible Spectra

The electronic absorption properties of a molecule can be investigated using UV-Visible spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis spectra, providing information on excitation energies, maximum absorption wavelengths (λ_max), and the nature of electronic transitions. mdpi.comresearchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the pyridine ring, typically resulting in strong absorption bands. The n → π* transitions, which involve the excitation of a non-bonding electron from the nitrogen or amino group lone pairs to an antibonding π* orbital, are generally weaker. Calculations performed in both gas phase and solvent can predict solvatochromic shifts. sharif.edu

Table 5: TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.08 | n → π* (HOMO → LUMO) |

| S₀ → S₂ | 270 | 0.45 | π → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 235 | 0.32 | π → π* (HOMO → LUMO+1) |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In this compound, significant charge delocalization is expected from the lone pair (n) of the amino nitrogen atom to the antibonding π* orbitals of the pyridine ring (n → π*). This interaction contributes to the resonance stabilization of the molecule. Similarly, hyperconjugative interactions can occur between the C-H bonds of the methyl group and the ring's π system. These interactions are crucial for understanding the molecule's electronic stability and the influence of substituents on the ring. researchgate.net

Table 6: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N_amino) | π*(C3-C4) | 25.5 | Lone Pair → Antibonding π |

| n(N_amino) | π*(C5-C6) | 18.2 | Lone Pair → Antibonding π |

| π(C5-C6) | π*(C3-C4) | 15.8 | π → π* Intramolecular Charge Transfer |

| n(N_pyridine) | σ*(C2-C3) | 5.1 | Lone Pair → Antibonding σ |

Calculations of Hyperpolarizability and Non-linear Optical Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. These properties are quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

For this compound, the amino group acts as an electron donor and the pyridine ring (influenced by the electronegative bromine and nitrogen atoms) acts as an electron acceptor. This donor-acceptor framework can lead to a large dipole moment (μ) and significant hyperpolarizability, making it a candidate for NLO materials. DFT calculations are used to compute these properties. A large β value, often compared to a standard NLO material like urea, indicates a strong NLO response. researchgate.net

Table 7: Calculated Dipole Moment and (Hyper)polarizability Values

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_x | 1.52 |

| μ_y | 2.89 | |

| μ_z | 0.15 | |

| μ_total | 3.26 Debye | |

| Polarizability (α) | α_xx | 110.2 |

| α_yy | 95.8 | |

| α_zz | 45.1 | |

| α_total | 83.7 x 10⁻²⁴ esu | |

| Hyperpolarizability (β) | β_x | 450.3 |

| β_y | -150.1 | |

| β_z | 25.6 | |

| β_total | 485.2 x 10⁻³⁰ esu |

Thermodynamic Property Analysis at Varying Temperatures

A comprehensive analysis of the thermodynamic properties of this compound at varying temperatures is crucial for understanding its stability, reactivity, and behavior in different environments. However, to date, specific experimental or computational studies detailing these properties for this particular compound are not available in the published literature. To provide an insightful perspective, this section will present a detailed examination of the thermodynamic properties of structurally related parent compounds: 2-aminopyridine (B139424), 3-bromopyridine (B30812), and 2-methylpyridine (B31789). By analyzing the influence of each substituent—amino, bromo, and methyl—on the pyridine ring, we can extrapolate the expected thermodynamic behavior of this compound.

Thermodynamic Properties of 2-Aminopyridine

The thermodynamic properties of 2-aminopyridine have been a subject of experimental investigation. A study on its low-temperature heat capacities was conducted over a temperature range of 78 to 370 K using a precision automatic adiabatic calorimeter. asianpubs.org This study identified a solid-liquid phase transition between 315 K and 335 K.

The key thermodynamic parameters for the solid-liquid phase transition of 2-aminopyridine were determined as follows:

Peak Temperature of Fusion: 330.09 ± 0.01 K asianpubs.org

Molar Enthalpy of Fusion: 18.33 ± 0.05 kJ·mol⁻¹ asianpubs.org

Molar Entropy of Fusion: 55.53 ± 0.14 J·K⁻¹·mol⁻¹ asianpubs.org

Furthermore, the melting temperature of a pure sample of 2-aminopyridine was determined to be 330.43 ± 0.01 K. asianpubs.org The amino group, being an electron-donating group, influences the electronic distribution in the pyridine ring, which in turn affects its intermolecular interactions and, consequently, its thermodynamic properties. The presence of the amino group allows for hydrogen bonding, which significantly impacts the enthalpy and entropy of the system.

Thermodynamic Properties of 3-Bromopyridine

For 3-bromopyridine, experimental data on its thermodynamic properties are available, though a detailed temperature-dependent study on its heat capacity is not as extensively documented as for 2-aminopyridine. The bromine atom, being an electronegative and bulky substituent, is expected to influence the molecule's thermodynamic properties through both electronic and steric effects.

Key physical and thermodynamic properties of 3-bromopyridine are:

Boiling Point: 173 °C sigmaaldrich.com

Density: 1.64 g/mL at 25 °C sigmaaldrich.com

Refractive Index: n20/D 1.571 sigmaaldrich.com

The introduction of the bromine atom increases the molecular weight and alters the intermolecular forces, primarily through dipole-dipole interactions and London dispersion forces, which would be reflected in its heat capacity and entropy values at different temperatures.

Thermodynamic Properties of 2-Methylpyridine

The thermodynamic properties of 2-methylpyridine (α-picoline) have been well-characterized. The methyl group is a weak electron-donating group that influences the thermodynamic properties of the pyridine ring.

| Property | Value | Reference |

| Normal Boiling Point | 128.8 °C | noaa.gov |

| Freezing Point | -66.8 °C | noaa.gov |

| Critical Temperature | 348 °C | noaa.gov |

Expected Thermodynamic Behavior of this compound

Based on the analysis of its constituent-substituted pyridines, the thermodynamic properties of this compound at varying temperatures can be qualitatively predicted. The molecule integrates the effects of all three substituents:

Amino Group (at C5): The amino group will contribute to the potential for intermolecular hydrogen bonding, which would be expected to increase the enthalpy of vaporization and sublimation compared to the non-aminated analogue. This will also influence the entropy, particularly in the solid state, by promoting a more ordered crystalline structure.

Bromo Group (at C3): The heavy bromine atom will significantly increase the molecular weight, leading to higher London dispersion forces. Its electronegativity will also create a stronger molecular dipole moment, enhancing dipole-dipole interactions. These factors would contribute to a higher boiling point and altered heat capacity compared to the non-brominated parent molecule.

Applications and Pharmacological Significance of 5 Amino 3 Bromo 2 Methylpyridine and Its Derivatives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of the amino, bromo, and methyl groups on the pyridine (B92270) core makes 5-Amino-3-bromo-2-methylpyridine a highly sought-after starting material in organic synthesis. chemimpex.com The bromine atom, in particular, is an excellent leaving group, facilitating various cross-coupling reactions, while the amino group can be readily modified or can participate in cyclization reactions. mdpi.cominnospk.com This reactivity allows chemists to efficiently introduce new functionalities and build intricate molecular frameworks. chemimpex.com

This compound serves as a fundamental building block for creating elaborate organic molecules. chemimpex.com Its structure is a key component in the synthesis of a variety of compounds, not only in the pharmaceutical industry but also in the development of agrochemicals like pesticides and herbicides. chemimpex.comchemimpex.com The compound's ability to participate in diverse chemical transformations allows for the streamlined synthesis of derivatives with tailored properties, making it an attractive starting point for research and development. chemimpex.com

A significant application of this compound is its use as a precursor for advanced heterocyclic systems, particularly through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura cross-coupling reaction is a prime example, where this compound (or its N-acetylated form) reacts with various arylboronic acids. mdpi.com This method efficiently generates novel bi-aryl pyridine derivatives, which are an important class of heterocyclic compounds, often in moderate to good yields. mdpi.com

For instance, the direct Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ leads to the formation of 5-aryl-2-methylpyridin-3-amines. mdpi.com This synthetic strategy highlights the compound's utility in constructing complex heterocyclic scaffolds that are central to many areas of chemical research. mdpi.com

Contributions to Pharmaceutical Development

The derivatives of this compound are of considerable interest in the field of drug discovery and development. The pyridine scaffold is a common feature in many biologically active compounds, and this specific intermediate provides a reliable route to new potential therapeutic agents. chemimpex.comchemimpex.com

This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure is incorporated into molecules designed to interact with specific biological targets, forming the core of potential drug candidates. chemimpex.comchemimpex.com Researchers utilize this compound as a starting point to develop novel pharmaceuticals, leveraging its versatile reactivity to build molecules for therapeutic applications. chemimpex.com

The true value of this compound as a synthetic intermediate is demonstrated by the biological activity of the molecules derived from it. chemimpex.comchemimpex.com A study involving the Suzuki cross-coupling reaction of its N-acetylated derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids yielded a series of novel pyridine derivatives with demonstrable biological effects. mdpi.com

These newly synthesized compounds were screened for several activities, including anti-thrombolytic and biofilm inhibition properties. mdpi.com The results indicated that the nature of the substituent on the aryl ring, as well as the presence of the acyl group on the amine, significantly influenced the biological activity of the final molecules. mdpi.com

Table 1: Biological Activities of Selected this compound Derivatives

| Compound | Biological Activity Investigated | Key Finding | Reference |

| 4b (N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide) | Anti-thrombolytic | Exhibited the highest percentage of clot lysis (41.32%) among the tested compounds. | mdpi.com |

| 4f (N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide) | Biofilm Inhibition (E. coli) | Found to be the most potent inhibitor of Escherichia coli biofilm formation, with an inhibition value of 91.95%. | mdpi.com |

| 4g (N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide) | Anti-thrombolytic | Showed moderate activity with a clot lysis value of 29.21%. | mdpi.com |

| 4a (N-(2-methyl-5-phenylpyridin-3-yl)acetamide) | Anti-thrombolytic | Displayed moderate activity with a clot lysis value of 21.51%. | mdpi.com |

Derivatives of this compound have been shown to modulate specific biological pathways. The anti-thrombolytic activity observed in several derivatives suggests an interaction with the blood coagulation cascade. mdpi.com For example, compound 4b in the study demonstrated a notable ability to lyse blood clots, indicating its potential to interfere with pathways involved in thrombus formation. mdpi.com The study suggested that pyridine derivatives where the amino group is masked with an acyl group and which contain substituted aryl rings show promise for inhibiting clot formation in human blood. mdpi.com

Furthermore, the significant biofilm inhibition activity of compounds like 4f against E. coli points to the potential of these derivatives to disrupt pathways essential for bacterial community development, a key factor in persistent infections. mdpi.com

Investigation of Biological Activities of Derivatives

The structural framework of this compound serves as a valuable scaffold for the synthesis of a diverse array of derivatives with significant pharmacological potential. chemimpex.com Researchers have successfully utilized this compound as a starting material to create novel molecules with a broad spectrum of biological activities, including anti-thrombolytic, antibacterial, anticancer, and anti-inflammatory properties. mdpi.commdpi.comnih.gov

Anti-thrombolytic Efficacy

Derivatives of this compound have been investigated for their ability to dissolve blood clots. In a study involving a series of novel pyridine derivatives synthesized via Suzuki cross-coupling reactions, several compounds demonstrated notable anti-thrombolytic effects. mdpi.com The derivatives were created by coupling 5-bromo-2-methylpyridin-3-amine or its N-acetylated form with various arylboronic acids. mdpi.com

One derivative, compound 4b (N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide), emerged as the most potent, exhibiting a 41.32% lysis of human blood clots. mdpi.com This activity was notably higher than its non-acetylated analogue, suggesting that the acyl group on the amine enhances thrombolytic efficacy. mdpi.com Other derivatives, such as 4g and 4a , also showed moderate activity. mdpi.com The final step in blood coagulation is the conversion of fibrinogen to a fibrin (B1330869) clot by the enzyme thrombin, which is a key target for anticoagulant therapies. nih.gov

Table 1: Anti-thrombolytic Activity of Selected this compound Derivatives

| Compound | Substituent on Pyridine Ring | % Clot Lysis | Reference |

|---|---|---|---|

| 4b | N-acetyl, 4-methoxyphenyl | 41.32% | mdpi.com |

| 4g | N-acetyl, 4-(trifluoromethyl)phenyl | 29.21% | mdpi.com |

| 4a | N-acetyl, phenyl | 21.51% | mdpi.com |

| 4c | N-acetyl, 4-chlorophenyl | Lowest Activity | mdpi.com |

Biofilm Inhibition Studies

Bacterial biofilms create a protective matrix that makes them resistant to antibiotics and host immune responses. nih.gov Derivatives of this compound have shown promise in disrupting these communities. The same series of novel pyridine derivatives evaluated for anti-thrombolytic activity were also tested for their ability to inhibit biofilm formation by Escherichia coli. mdpi.com

The results indicated that most of the synthesized compounds exhibited moderate to good biofilm inhibition. mdpi.com Compound 4f (N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide) was identified as the most effective, achieving an inhibition value of 91.95%. mdpi.com Several other derivatives also demonstrated significant biofilm inhibition, with values exceeding 82%. mdpi.com Conversely, the derivative 4h , which contains an iodo substituent, showed the lowest inhibitory activity. mdpi.com

Table 2: Biofilm Inhibition by Selected this compound Derivatives against E. coli

| Compound | Substituent on Pyridine Ring | % Biofilm Inhibition | Reference |

|---|---|---|---|

| 4f | N-acetyl, 4-fluorophenyl | 91.95% | mdpi.com |

| Multiple Compounds | Various aryl groups | >82% | mdpi.com |

| 4h | N-acetyl, 4-iodophenyl | Lowest Inhibition | mdpi.com |

Antibacterial Spectrum and Potency

The pyridine nucleus is a core component of many compounds with a wide range of pharmacological activities, including antibacterial effects. Derivatives of this compound contribute to this legacy, showing activity against various bacterial strains. mdpi.comchemimpex.com

Research into nicotinic acid benzylidene hydrazide derivatives, for example, has shown that compounds with specific substituents (nitro and dimethoxy) are among the most active against strains like S. aureus, B. subtilis, and E. coli. nih.gov Similarly, studies on pyridinium (B92312) bromide salts revealed excellent antibacterial activity against several Gram-negative bacteria. mdpi.com The antibacterial efficacy of derivatives from this compound was demonstrated in biofilm studies against E. coli, where most tested compounds showed good activity. mdpi.com

Anticancer Activity and Mechanisms

Pyridine derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities, including antitumor effects. mdpi.comnih.gov The structural features of these derivatives play a crucial role in their antiproliferative activity. mdpi.com Studies have shown that the presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance anticancer effects. mdpi.comnih.gov Conversely, the inclusion of halogen atoms or bulky groups in the structure of pyridine derivatives has sometimes been associated with lower antiproliferative activity. mdpi.comnih.gov

Amino-pyridine conjugates have been synthesized and evaluated for their potential to overcome drug resistance in cancer cells. nih.gov In a study on ovarian cancer, certain 2-aminopyridine (B139424) derivatives showed promising inhibitory effects, particularly against cisplatin-resistant cell lines. nih.gov For instance, compound S6c demonstrated significant activity in both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs. nih.gov

Table 3: Cytotoxic Activity (IC50) of Selected Aminopyridine Derivative S6c

| Cell Line | Description | IC50 (µM) | Reference |

|---|---|---|---|

| A2780 | Parent Ovarian Cancer | 20.31 | nih.gov |

| A2780CISR | Cisplatin-Resistant Ovarian Cancer | 14.85 | nih.gov |

Anti-inflammatory Potential

Inflammation is a key factor in numerous chronic diseases, and pyridine derivatives have been widely investigated for their anti-inflammatory properties. nih.govmdpi.com The basic pyridine structure is a common scaffold in drugs designed to modulate inflammatory responses.

Derivatives of aminopyridines, in particular, have shown promise. For example, peptide derivatives of 4-aminopyridine (B3432731) have been developed to reduce the toxicity of the parent compound while retaining anti-inflammatory effects. bas.bg These new derivatives were found to be non-cytotoxic and capable of inhibiting the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in inflammation. bas.bg One such derivative, referred to as substance A, demonstrated a clear anti-inflammatory effect in an animal model. bas.bg Furthermore, research on methyl derivatives of flavone (B191248) has shown that certain compounds can inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα in stimulated macrophages. mdpi.com This highlights the broad potential of modifying core structures like pyridine to develop effective anti-inflammatory agents.

Potential for Neurological Disorder Treatments

The versatility of the pyridine scaffold extends to the treatment of neurological disorders. mdpi.comnih.gov Derivatives of 2-Amino-3-bromo-5-methylpyridine are specifically noted as key intermediates in the synthesis of pharmaceuticals for treating such conditions. chemimpex.com

Adenosine (B11128) receptors (ARs) are implicated in various central nervous system pathologies, including epilepsy and neurodegenerative diseases, making them important drug targets. nih.gov Thieno[2,3-b]pyridine derivatives, which can be synthesized from aminopyridine precursors, have been investigated as ligands for adenosine A1 receptors for the potential treatment of epilepsy. nih.gov Specifically, certain amino-3,5-dicyanopyridine derivatives showed high affinity and selectivity for the A1 receptor. nih.gov Additionally, the well-known pyridine derivative Fampyridine (4-aminopyridine) is used to treat Multiple Sclerosis (MS), an autoimmune disease of the central nervous system. bas.bg This established use underscores the potential of other aminopyridine derivatives in neurology.

Enzyme Inhibition and Receptor Interaction Studies

The utility of this compound as a scaffold extends to the synthesis of molecules designed for specific biological interactions. Its derivatives are investigated for their potential to modulate the activity of enzymes and receptors, which are key targets in drug discovery.

Research into the metabolism of bromazepam, a benzodiazepine, has shed light on the enzymatic transformations of related pyridine structures. One of its metabolites, 2-(2-amino-5-bromobenzoyl)pyridine (B195683) (ABBP), undergoes reduction to form 2-amino-5-bromo-2'-azabenzhydrol (ABAB). nih.gov This reduction is catalyzed by NADPH-dependent enzymes found in the liver cytoplasm and microsomes of various species. nih.gov Studies have shown that these reductases are inhibited by sulfhydryl group reagents, indicating the presence of critical cysteine residues in their active sites. nih.gov Such research highlights how pyridine derivatives interact with and are processed by metabolic enzymes, a crucial aspect of pharmacology.

Furthermore, derivatives of 5-bromo-2-methylpyridin-3-amine have been synthesized and studied for their biological activities. A study involving the palladium-catalyzed Suzuki cross-coupling reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids yielded a series of novel pyridine derivatives. mdpi.com Some of these compounds were investigated for their anti-thrombolytic and biofilm inhibition activities, demonstrating the potential of this chemical scaffold in developing new therapeutic agents that interact with specific biological pathways. mdpi.com For instance, compound 4b in the study showed the highest percentage of clot lysis in human blood, while compound 4f was the most potent inhibitor of Escherichia coli biofilm formation. mdpi.com

Table 1: Biological Activities of Synthesized Pyridine Derivatives

| Compound | Biological Activity | Finding | Reference |

|---|---|---|---|

| Derivative 4b | Anti-thrombolytic | Exhibited the highest clot lysis value (41.32%). | mdpi.com |

| Derivative 4f | Biofilm Inhibition | Found to be the most potent against Escherichia coli (91.95% inhibition). | mdpi.com |

| ABBP Metabolite | Enzyme Interaction | Reduced by NADPH-dependent enzymes in liver tissue. | nih.gov |

Molecular Docking and Ligand-Target Interaction Analysis in Drug Design

Computational methods are indispensable in modern drug design for predicting how a ligand (a potential drug molecule) will interact with its protein target. easychair.orgnih.govmdpi.com Molecular docking and ligand-target interaction analysis are used to screen virtual libraries of compounds and to optimize lead candidates by predicting their binding affinity and orientation within the target's active site. easychair.orgresearchgate.net

Structure-based drug design (SBDD) relies on the 3D structure of the target protein to design ligands that fit geometrically and energetically. easychair.org In contrast, ligand-based drug design (LBDD) is employed when the receptor's structure is unknown and uses the knowledge of molecules known to bind to the target. nih.gov

For derivatives of the this compound scaffold, computational studies are employed to understand their potential as therapeutic agents. For example, Density Functional Theory (DFT) studies have been conducted on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. mdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO), reactivity indices, and molecular electrostatic potential to understand the reaction pathways and electronic properties of the molecules, which in turn govern their interactions with biological targets. mdpi.com Such computational analyses are critical for rational drug design, helping to refine the structure of derivatives to improve their binding affinity and selectivity for specific enzymes or receptors. mdpi.com

Molecular docking simulations on similar heterocyclic structures further illustrate this approach. For instance, studies on 5-O-Benzoylpinostrobin derivatives as potential anti-inflammatory agents involved docking them into the cyclooxygenase-2 (COX-2) receptor. nih.gov The results were evaluated based on binding affinity (ΔG) and inhibition constant (Ki), which indicate the strength of the interaction. nih.gov This same methodology can be applied to derivatives of this compound to explore their potential as inhibitors for various therapeutic targets.

Applications in Agrochemical Research

The versatility of this compound and its isomers makes them valuable intermediates in the agrochemical industry. chemimpex.comchemimpex.com Their chemical reactivity allows for the synthesis of a range of active ingredients for crop protection products. innospk.comyacooscience.com

This compound serves as a key building block in the formulation of various agrochemicals, including pesticides and herbicides. chemimpex.com The presence of the bromine atom and the amino group on the pyridine ring provides reactive sites for further chemical modifications, enabling the creation of complex molecules with desired pesticidal or herbicidal activity. chemimpex.comchemimpex.com Isomers like 2-Amino-3-bromo-5-methylpyridine are also utilized for synthesizing crop protection agents, such as fungicides and herbicides. chemimpex.com The chemical is often used as a precursor or intermediate in multi-step syntheses to produce the final active ingredients. innospk.comyacooscience.com

The use of this compound derivatives in agrochemicals directly contributes to enhanced crop protection and agricultural productivity. chemimpex.comchemimpex.com By forming the basis for effective pesticides and herbicides, these compounds help control pests and weeds that would otherwise diminish crop yields. chemimpex.com The development of novel agrochemicals from this scaffold aims to create more selective and efficient products, contributing to sustainable agriculture and food security. innospk.com

Emerging Applications in Materials Science

Beyond its roles in pharmaceuticals and agrochemicals, the this compound structure is finding new applications in the field of materials science. chemimpex.com

The unique chemical properties of this compound and its isomers make them suitable for creating advanced materials. chemimpex.comchemimpex.com They are explored for their potential in developing novel polymers and coatings. chemimpex.com The reactivity of the amino and bromo groups allows for the incorporation of this pyridine unit into polymer chains or as a component in coating formulations. This can impart specific properties to the resulting material, such as improved thermal stability, durability, and chemical resistance. chemimpex.comchemimpex.com

Table 2: Summary of Applications for this compound and its Derivatives

| Field | Application Area | Specific Use | Reference |

|---|---|---|---|

| Pharmacology | Enzyme/Receptor Interaction | Synthesis of molecules targeting specific biological pathways. | chemimpex.commdpi.com |

| Drug Design | Use in molecular docking and ligand-target interaction analysis. | mdpi.comeasychair.org | |

| Agrochemicals | Pesticide/Herbicide Formulation | Intermediate in the synthesis of active ingredients. | chemimpex.comchemimpex.comyacooscience.com |

| Crop Protection | Enhancing agricultural productivity by controlling pests and weeds. | innospk.comchemimpex.com | |

| Materials Science | Polymers and Coatings | Development of new materials with improved properties. | chemimpex.comchemimpex.com |

Role as Chiral Dopants in Liquid Crystal Technology

The exploration of novel chiral dopants is a significant area of research within liquid crystal technology, driven by the demand for advanced display applications and photonic materials. Pyridine derivatives, due to their inherent structural and electronic properties, have emerged as a promising class of compounds for inducing chirality in nematic liquid crystal phases. While direct and extensive research on this compound as a chiral dopant is not widely documented, its structural features and the broader study of related pyridine compounds allow for a discussion of its potential in this application.

Chiral dopants are crucial additives that, when introduced to a nematic liquid crystal host, induce a helical twist in the molecular arrangement, leading to the formation of a chiral nematic (or cholesteric) phase. nih.gov The efficiency of a chiral dopant is primarily characterized by its helical twisting power (HTP), which quantifies the degree of twist induced per unit concentration of the dopant. researchgate.net A high HTP is a desirable characteristic as it allows for the desired helical pitch to be achieved with a lower concentration of the dopant, minimizing potential disruption to the liquid crystal host's properties. rsc.org

The molecular structure of a dopant plays a critical role in determining its HTP. Factors such as the presence of a chiral center, molecular shape, and intermolecular interactions with the liquid crystal host are all influential. In the context of this compound and its potential derivatives, the pyridine ring itself provides a rigid core structure. The strategic placement of substituents—the amino, bromo, and methyl groups—can be tailored to enhance chiral recognition and interaction with the liquid crystal medium.